molecular formula C8H16ClNO2 B2459842 4-(Oxetan-3-yloxy)piperidine hydrochloride CAS No. 2138379-43-6

4-(Oxetan-3-yloxy)piperidine hydrochloride

Cat. No.: B2459842
CAS No.: 2138379-43-6
M. Wt: 193.67
InChI Key: QLSMXOMBHCFWLH-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and oxetane, a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with oxetane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with an oxetane derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane or piperidine N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperidine or oxetane rings .

Scientific Research Applications

4-(Oxetan-3-yloxy)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The piperidine ring can interact with various molecular targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

4-(Oxetan-3-yloxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(Oxetan-3-yloxy)pyrrolidine hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.

    4-(Oxetan-3-yloxy)morpholine hydrochloride: Contains a morpholine ring with an oxygen atom in the ring structure.

    4-(Oxetan-3-yloxy)piperazine hydrochloride: Features a piperazine ring with two nitrogen atoms.

These compounds share structural similarities but differ in their ring sizes and the presence of additional heteroatoms, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

4-(oxetan-3-yloxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-7(1)11-8-5-10-6-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMXOMBHCFWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138379-43-6
Record name 4-(oxetan-3-yloxy)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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